4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide
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Description
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Biological Activity
The compound 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide (CAS Number: 1396715-56-2) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C20H20N6O3 |
Molecular Weight | 392.4 g/mol |
CAS Number | 1396715-56-2 |
The compound features a piperazine backbone substituted with a pyridazine and benzo[d][1,3]dioxole moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly within the central nervous system (CNS). Research indicates that it may act as a modulator of dopamine receptors, specifically the D3 subtype. Such modulation can influence various signaling pathways, including those associated with neuroprotection and neurodegeneration.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound has shown potential as a selective agonist for D3 dopamine receptors, which are implicated in mood regulation and cognitive functions.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing dopaminergic signaling.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially protecting neuronal cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines by modulating key apoptotic pathways:
- Cell Lines Tested :
- Human bladder cancer (T24T, UMUC3)
- Colon cancer (HCT116)
In vivo studies further confirmed its efficacy in reducing tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
Neuroprotective Effects
The compound's ability to modulate dopamine receptors positions it as a candidate for treating neurodegenerative diseases. Research indicates that it can reduce neuroinflammation and promote neuronal survival under stress conditions.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against bladder cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through caspase activation assays.
-
Neuroprotection Study :
- Objective : To assess the protective effects against oxidative stress in neuronal cultures.
- Methodology : Neuronal cells were exposed to hydrogen peroxide followed by treatment with the compound.
- Results : The compound significantly reduced cell death and increased levels of antioxidant enzymes compared to controls.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(21-15-3-4-16-17(13-15)29-14-28-16)26-11-9-25(10-12-26)19-6-5-18(22-23-19)24-7-1-2-8-24/h1-8,13H,9-12,14H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGOHAXPINUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.